Methyl 3-(2-aminoanilino)prop-2-enoate
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Overview
Description
Methyl 3-(2-aminoanilino)prop-2-enoate is an organic compound with the molecular formula C12H13NO2. It is a derivative of aniline and is characterized by the presence of an amino group attached to the benzene ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-aminoanilino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 2-aminoaniline under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amino group of 2-aminoaniline attacks the electrophilic carbon of the acrylate, followed by elimination of a leaving group to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoanilino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
Methyl 3-(2-aminoanilino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 3-(2-aminoanilino)prop-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(2-nitroanilino)prop-2-enoate
- Methyl 3-(2-chloroanilino)prop-2-enoate
Properties
CAS No. |
59086-53-2 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(2-aminoanilino)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)6-7-12-9-5-3-2-4-8(9)11/h2-7,12H,11H2,1H3 |
InChI Key |
QEVKTNWOFHHPGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CNC1=CC=CC=C1N |
Origin of Product |
United States |
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